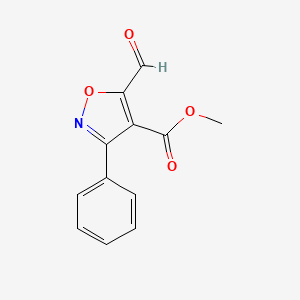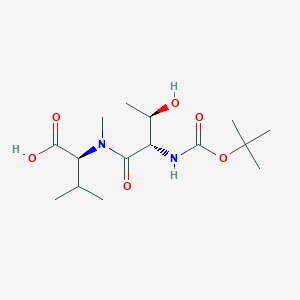
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine: is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced into various organic compounds using flow microreactor systems, which offer a direct and sustainable method for synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize efficiency .
化学反応の分析
Types of Reactions: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc group.
Common Reagents and Conditions:
Oxidation: Reagents like oxalyl chloride in methanol are used for mild deprotection of the Boc group.
Reduction: Sodium borohydride is commonly used for reducing Boc-protected compounds.
Substitution: Trimethylsilyl iodide and methanol are used for selective cleavage of the Boc group.
Major Products Formed: The major products formed from these reactions include deprotected amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and other organic transformations.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group during synthetic transformations and is later removed under acidic conditions. The molecular targets and pathways involved include nucleophilic substitution reactions and intramolecular hydrogen bonding .
類似化合物との比較
- N-(tert-Butoxycarbonyl)-L-threonine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-leucine
Comparison: N-(tert-Butoxycarbonyl)-L-threonyl-N-methyl-L-valine is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination provides stability and ease of deprotection, making it highly valuable in peptide synthesis compared to other similar compounds .
特性
CAS番号 |
174224-64-7 |
|---|---|
分子式 |
C15H28N2O6 |
分子量 |
332.39 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H28N2O6/c1-8(2)11(13(20)21)17(7)12(19)10(9(3)18)16-14(22)23-15(4,5)6/h8-11,18H,1-7H3,(H,16,22)(H,20,21)/t9-,10+,11+/m1/s1 |
InChIキー |
SJKLVLWPWYROKR-VWYCJHECSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C(C(C)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
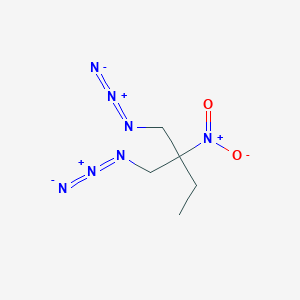
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

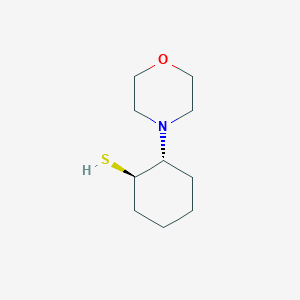
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
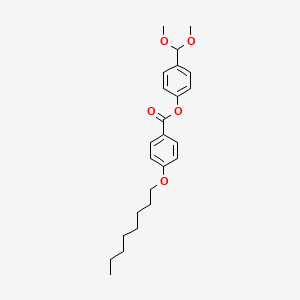
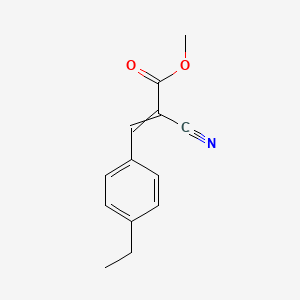
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
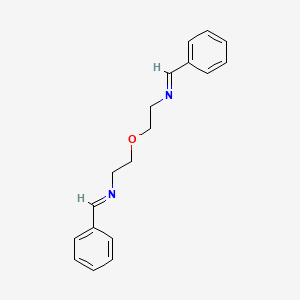
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
